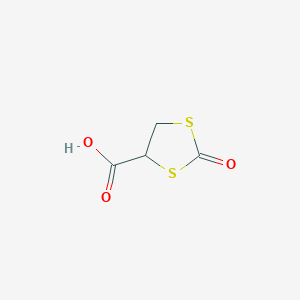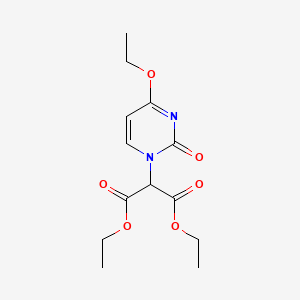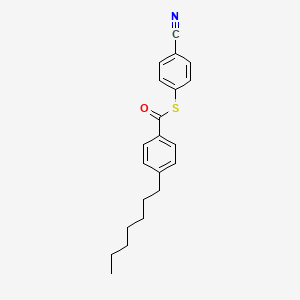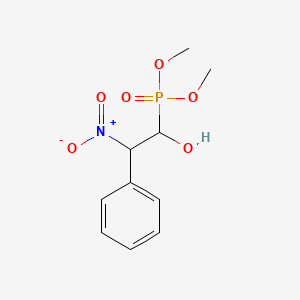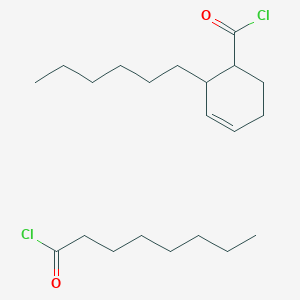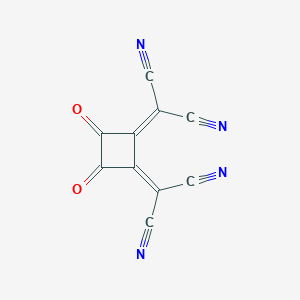![molecular formula C15H25NO3 B14482609 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol CAS No. 67230-42-6](/img/structure/B14482609.png)
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is an organic compound that belongs to the class of phenols It features a benzene ring substituted with two hydroxyl groups and a hydroxyalkylamino side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is first substituted with hydroxyl groups through electrophilic aromatic substitution reactions.
Addition of the Hydroxyalkylamino Side Chain: The hydroxyalkylamino side chain is introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyalkylamino side chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Resorcinol (1,3-dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is unique due to its specific substitution pattern and the presence of the hydroxyalkylamino side chain, which imparts distinct chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
67230-42-6 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(pentan-3-ylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H25NO3/c1-4-11(5-2)16-12(6-3)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,4-6H2,1-3H3 |
InChI-Schlüssel |
ICGXXGACGXBXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(CC)C(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
